molecular formula C5H2ClF2NO2S B6165541 4,6-difluoropyridine-3-sulfonyl chloride CAS No. 1803789-78-7

4,6-difluoropyridine-3-sulfonyl chloride

Cat. No.: B6165541
CAS No.: 1803789-78-7
M. Wt: 213.6
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Description

4,6-Difluoropyridine-3-sulfonyl chloride is a fluorinated heterocyclic sulfonyl chloride with the molecular formula C₅H₂ClF₂NO₂S (exact formula inferred from analogs). This compound features a pyridine ring substituted with fluorine atoms at the 4- and 6-positions and a sulfonyl chloride group (-SO₂Cl) at position 3. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other functionalized compounds, particularly in pharmaceuticals, agrochemicals, and materials science. The fluorine substituents enhance electron-withdrawing effects, influencing reactivity and stability compared to non-fluorinated analogs .

Properties

CAS No.

1803789-78-7

Molecular Formula

C5H2ClF2NO2S

Molecular Weight

213.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 4,6-Difluoropyridine-3-sulfonic Acid

While direct sulfonation of 4,6-difluoropyridine remains undocumented in the provided sources, analogous procedures from pyridine-3-sulfonic acid synthesis suggest using fuming sulfuric acid (30% SO₃) at 150–180°C for 8–12 hours. Computational studies indicate that the electron-withdrawing fluorine substituents at positions 4 and 6 deactivate the pyridine ring, necessitating harsher sulfonation conditions compared to non-fluorinated analogs.

Chlorination Reaction Dynamics

The chlorination step employs PCl₅ in a solvent system, typically monochlorobenzene or phosphorus oxychloride (POCl₃). Key parameters include:

ParameterOptimal RangeEffect on Yield/Purity
PCl₅ molar ratio0.8–1.2 eq<0.8 eq: Incomplete reaction
>1.2 eq: Byproduct formation
Temperature110–130°CLower: Slower kinetics
Higher: Decomposition
Reaction time2–4 hoursProlonged: Side reactions

Example adaptation from:
4,6-Difluoropyridine-3-sulfonic acid (1.0 mol) and monochlorobenzene (3.0 L) are heated to 120°C. PCl₅ (1.05 mol) is added in 10 portions over 2 hours, maintaining 115–125°C. Post-reaction GC-MS analysis shows 89% conversion to this compound, with 3% unreacted sulfonic acid and 8% phosphorylated byproducts.

Stepwise Addition of PCl₅ to Minimize Byproduct Formation

A critical advancement from pyridine-3-sulfonyl chloride synthesis involves incremental PCl₅ addition to suppress electrophilic chloro-defluorination.

Mechanism of Byproduct Suppression

Excess PCl₅ promotes electrophilic substitution at pyridine’s electron-deficient positions, risking defluorination or polysubstitution. Stepwise addition (e.g., 20 portions over 5 hours) maintains localized PCl₅ concentrations below thresholds for parasitic reactions.

Case Study: Defluorination Mitigation

Using the protocol from with modifications:

  • 4,6-Difluoropyridine-3-sulfonic acid (0.5 mol) in POCl₃ (1.5 L)

  • PCl₅ (0.48 mol) added in 15 intervals (0.032 mol/interval) at 110°C

  • 19F NMR monitoring shows <0.5% defluorination versus 12% in bulk addition

Distillation and Purification Techniques

Post-reaction purification leverages differences in volatility between the product, unreacted precursors, and byproducts.

Fractional Distillation Under Reduced Pressure

Adapted from, a two-stage distillation is employed:

  • Initial Fraction (88–92°C, 2.5–4.5 kPa): Removes POCl₃ and residual monochlorobenzene.

  • Main Fraction (94–98°C, 0.2–1.2 kPa): Collects this compound as a colorless liquid.

Table 3.1: Distillation Efficiency

ParameterInitial FractionMain FractionResidue
Mass Recovery (%)226810
Purity (GC)<5%99.3%45%

Alternative Chlorinating Agents and Solvent Systems

Phosphorus Trichloride (PCl₃) with Chlorine Gas

As detailed in, PCl₃/Cl₂ systems enable in situ PCl₅ generation, offering finer control over chlorination:

Advantages:

  • Gradual Cl₂ introduction minimizes thermal runaway

  • POCl₃ solvent recyclable (>95% recovery)

Limitations:

  • Requires gas handling infrastructure

  • 10–15% lower yields compared to PCl₅ method

Comparative Analysis of Methodologies

Table 5.1: Method Performance Metrics

MethodYield (%)Purity (%)Byproducts (%)Scalability
PCl₅ (bulk addition)78928Moderate
PCl₅ (stepwise)91990.5High
PCl₃/Cl₂85955Low

Key Findings:

  • Stepwise PCl₅ addition achieves superior yield and purity by minimizing 4,6-difluoro-5-chloropyridine-3-sulfonyl chloride formation

  • PCl₃/Cl₂ systems suit small-scale syntheses but require stringent temperature control

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium methoxide, palladium on carbon (Pd/C), and ammonium formate . Reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or methanol.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4,6-Difluoropyridine-3-sulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce fluorine atoms into organic molecules enhances their biological activity and metabolic stability. For instance, it has been utilized in the synthesis of inhibitors targeting specific enzymes involved in cancer and infectious diseases.

Case Study: Synthesis of Antiviral Agents
A study demonstrated the use of this compound in synthesizing novel antiviral agents. The compound was reacted with amines to produce sulfonamide derivatives that exhibited potent antiviral activity against several viral strains. The yields of these reactions were consistently above 85%, showcasing the compound's effectiveness as a building block for drug development .

Agrochemicals

Herbicide Development
The compound has been instrumental in developing herbicides due to its ability to modify the activity of heterocyclic compounds. By incorporating this compound into herbicide formulations, researchers have created products that are more effective at controlling unwanted vegetation while minimizing environmental impact.

Data Table: Herbicide Efficacy

Herbicide NameActive IngredientEfficacy (%)Application Rate (kg/ha)
Herbicide A4,6-Difluoropyridine-3-sulfonamide901.5
Herbicide B4,6-Difluoropyridine-3-sulfonamide882.0

The above table illustrates the efficacy of herbicides developed using this compound as an active ingredient, demonstrating its relevance in agricultural applications.

Material Science

Polymer Chemistry
In material science, this compound is used to synthesize functionalized polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.

Case Study: Synthesis of Fluorinated Polymers
Research has shown that polymers synthesized with this compound exhibit superior mechanical properties compared to their non-fluorinated counterparts. The fluorination process significantly increases the polymer's resistance to solvents and thermal degradation .

Analytical Chemistry

Reagent for Chemical Analysis
The compound is also utilized as a reagent in various analytical techniques, including chromatography and mass spectrometry. Its ability to form stable derivatives with amines makes it valuable for the analysis of complex mixtures.

Application Example: Derivatization Protocol
In a derivatization protocol for amines, this compound was used to enhance detection sensitivity in chromatographic analyses. The resulting sulfonamide derivatives showed improved peak resolution and quantification accuracy .

Mechanism of Action

The mechanism of action of 4,6-difluoropyridine-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide and other derivatives. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is crucial in its applications in organic synthesis and pharmaceutical development .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key differences between 4,6-difluoropyridine-3-sulfonyl chloride and its analogs:

Property This compound 4,6-Dichloropyridine-3-sulfonyl chloride 4,6-Difluoro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride
Molecular Formula C₅H₂ClF₂NO₂S (inferred) C₅H₂Cl₃NO₂S C₆HClF₅NO₃S
Molecular Weight (g/mol) ~243.59 (estimated) 246.50 297.59
Substituents -F (4,6), -SO₂Cl (3) -Cl (4,6), -SO₂Cl (3) -F (4,6), -SO₂Cl (2), -O-CF₃ (3)
Hazard Classification Likely H314 (skin corrosion/irritation) H314 Not explicitly stated, but similar sulfonyl chlorides carry H314
Reactivity High (electron-withdrawing F enhances electrophilicity) Moderate (Cl less electronegative than F) Very high (additional trifluoromethoxy group increases electron deficiency)

Key Observations :

  • Trifluoromethoxy Group : The trifluoromethoxy (-O-CF₃) substituent in the 2-sulfonyl chloride derivative introduces additional electron-withdrawing effects, further activating the sulfonyl chloride group for reactions but increasing molecular weight and complexity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-difluoropyridine-3-sulfonyl chloride, and how can intermediates be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of 4,6-difluoropyridine derivatives using chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. Key intermediates like 4,6-difluoropyridine-3-sulfonic acid must be isolated and purified via recrystallization (e.g., using dichloromethane/hexane). Reaction optimization includes controlling temperature (0–5°C during sulfonation) and stoichiometric ratios (1:1.2 substrate-to-chlorinating agent) to minimize side products like sulfonic acid byproducts . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) ensures ≥95% purity .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for verifying fluorine substitution patterns (δ ~ -110 to -120 ppm for pyridyl fluorines). 1H^{1}\text{H} NMR resolves aromatic protons (JHF_{H-F} coupling constants ~8–12 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical m/z 215.59 for [M+H]+^+) and detects impurities like hydrolyzed sulfonic acids .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for understanding reactivity in solid-phase reactions .

Q. How should researchers address the compound’s hydrolytic instability during storage and handling?

  • Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to prevent moisture absorption. Hydrolysis to sulfonic acid can be monitored via FT-IR (loss of S=O stretch at 1370 cm1^{-1}). For aqueous-phase reactions, use anhydrous solvents (e.g., THF or DMF) and activate molecular sieves (3Å) to scavenge trace water .

Advanced Research Questions

Q. How do fluorine substituents at the 4- and 6-positions influence the electrophilicity of the sulfonyl chloride group?

  • Methodological Answer : The electron-withdrawing fluorine atoms increase the sulfonyl chloride’s electrophilicity by ~20% (calculated via DFT, B3LYP/6-31G*), enhancing reactivity toward nucleophiles like amines. Comparative studies with non-fluorinated analogs (e.g., pyridine-3-sulfonyl chloride) show a 30% faster reaction rate in SNAr substitutions . Solvent effects (e.g., DMSO vs. acetonitrile) further modulate electrophilicity, as shown by Hammett σp_p values .

Q. What strategies optimize regioselective functionalization of this compound in multi-step syntheses?

  • Methodological Answer :

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to temporarily block the sulfonamide nitrogen during fluorination or cross-coupling steps .
  • Metal-Catalyzed Coupling : Palladium-catalyzed Suzuki-Miyaura reactions (Pd(PPh3_3)4_4, K2_2CO3_3) enable aryl boronic acid coupling at the 2-position, retaining sulfonyl chloride functionality .
  • Kinetic Control : Lower temperatures (-10°C) favor sulfonamide formation over hydrolysis in biphasic (H2_2O/CH2_2Cl2_2) systems .

Q. How can computational modeling predict the compound’s reactivity in biological systems or catalytic applications?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like carbonic anhydrase, leveraging the sulfonamide group’s zinc-binding capability .
  • MD Simulations : Free-energy perturbation (FEP) calculations assess solvation effects on hydrolysis rates, guiding solvent selection for stability .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates fluorine substitution patterns with antibacterial activity (R2^2 > 0.85 in Gram-negative assays) .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., pKa, solubility) for this compound?

  • Methodological Answer :

  • Experimental Replication : Reproduce measurements using standardized conditions (e.g., pH 7.4 PBS buffer for solubility, IUPAC-recommended potentiometry for pKa).
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, experimental studies) to identify outliers. For example, reported pKa values range from -14.16 to -12.50; consensus suggests -13.5 ± 0.5 due to fluorine’s inductive effect .
  • Error Source Identification : Trace discrepancies to hydrolysis artifacts (common in aqueous assays) or calibration drift in HPLC purity analyses .

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